molecular formula C20H26FN5O2 B2780273 N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172822-52-4

N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2780273
CAS No.: 1172822-52-4
M. Wt: 387.459
InChI Key: KRMGFATVUXOBGD-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative featuring a 4-fluorophenethyl group and a 4-methylpiperazine-1-carbonyl substituent. The pyrazole core (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with the piperazine-carbonyl moiety and at position 5 with a methyl group. The 4-methylpiperazine moiety may enhance solubility and receptor-binding affinity due to its basic nitrogen atoms and conformational flexibility .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-15-13-18(20(28)25-11-9-24(2)10-12-25)23-26(15)14-19(27)22-8-7-16-3-5-17(21)6-4-16/h3-6,13H,7-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMGFATVUXOBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups and pharmacological implications:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Position 3 Substituent Position 5 Substituent Acetamide Modification Biological Activity (If Reported) Reference
N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide Pyrazole 4-methylpiperazine-1-carbonyl Methyl 4-fluorophenethyl Not explicitly reported -
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Cyano (CN) Chlorophenyl Chloroacetamide Not reported
4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide Pyrazole Piperazine-1-carboxamide 4-chlorophenyl Ethyl-piperazine carboxamide Antimicrobial
N-(5-phenyl-1H-pyrazol-3-yl)acetamide Pyrazole None (unsubstituted) Phenyl Acetamide Not reported
N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide Triazole Sulfanyl-triazole 3-methylphenyl 4-fluorobenzyl-linked acetamide Not reported

Pharmacological and Physicochemical Implications

Pyrazole vs. Triazole Cores :

  • The target compound’s pyrazole core (two adjacent N atoms) contrasts with triazole derivatives (three N atoms, e.g., ). Pyrazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation .

Substituent Effects: Piperazine-Carbonyl Group: The 4-methylpiperazine-1-carbonyl group in the target compound likely enhances solubility and receptor interaction compared to simpler substituents like cyano (in ) or unsubstituted positions (in ). Piperazine derivatives are known to improve blood-brain barrier penetration in CNS-targeting drugs . Fluorinated Aromatic Groups: The 4-fluorophenethyl group increases lipophilicity and bioavailability relative to non-fluorinated analogues (e.g., phenyl in ). Fluorine’s electron-withdrawing effect may also influence binding affinity to hydrophobic pockets in target proteins .

Acetamide Linker :

  • The acetamide moiety is a common feature in all listed compounds. Its flexibility allows for optimal spatial arrangement of substituents, as seen in antimicrobial piperazine-carboxamide derivatives .

Challenges and Opportunities

  • Regioselectivity : Ensuring substitution at pyrazole positions 3 and 5 requires careful control of reaction conditions, as seen in triazole-based syntheses .
  • Piperazine Stability : The 4-methylpiperazine group may undergo metabolic N-demethylation, necessitating prodrug strategies or structural modifications .
  • Biological Testing : While antimicrobial activity is reported for piperazine-pyrazole hybrids , the target compound’s specific activity remains unexplored.

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